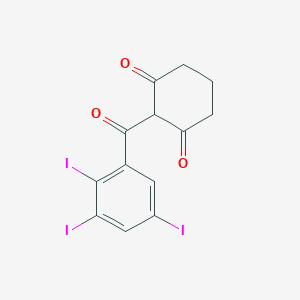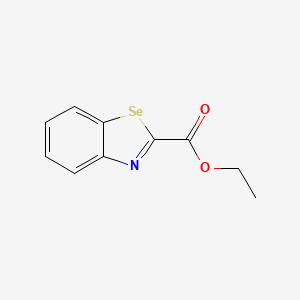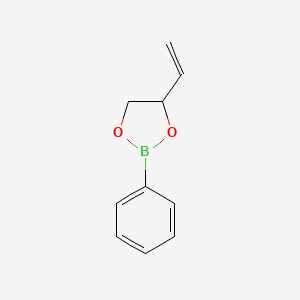
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate is a chemical compound with a unique structure that includes an azido group, a tert-butyl group, and a methyl group attached to an oxazolium ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate typically involves the following steps:
Formation of the Oxazolium Ring: The initial step involves the formation of the oxazolium ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic conditions.
Introduction of the Azido Group: The azido group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxazolium intermediate with sodium azide (NaN₃) in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures.
Addition of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions. This involves reacting the oxazolium intermediate with tert-butyl bromide and methyl iodide in the presence of a base, such as potassium carbonate (K₂CO₃), in an organic solvent like acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include halides (Cl⁻, Br⁻), thiols (R-SH), and amines (R-NH₂).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazolium compounds depending on the nucleophile used.
科学研究应用
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry reactions.
Biology: It can be used to modify biomolecules through azide-alkyne cycloaddition reactions, enabling the study of biological processes.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactive azido group.
作用机制
The mechanism of action of 4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process known as click chemistry. This reaction is highly specific and efficient, making it useful for bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
相似化合物的比较
Similar Compounds
4-Azidotoluene: An aromatic azide used in similar click chemistry reactions.
2-tert-Butyl-4-methyl-1,2-oxazole: A compound with a similar oxazole ring structure but lacking the azido group.
5-Methyl-2-oxazol-2-ium perchlorate: A compound with a similar oxazolium ring but different substituents.
Uniqueness
4-Azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium perchlorate is unique due to the combination of its azido group, tert-butyl group, and methyl group attached to the oxazolium ring. This unique structure imparts specific reactivity and properties, making it valuable for specialized applications in organic synthesis, materials science, and bioconjugation.
属性
CAS 编号 |
87988-98-5 |
|---|---|
分子式 |
C8H13ClN4O5 |
分子量 |
280.66 g/mol |
IUPAC 名称 |
4-azido-2-tert-butyl-5-methyl-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C8H13N4O.ClHO4/c1-6-7(10-11-9)5-12(13-6)8(2,3)4;2-1(3,4)5/h5H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
XGJMQUOKADJWAU-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=[N+](O1)C(C)(C)C)N=[N+]=[N-].[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


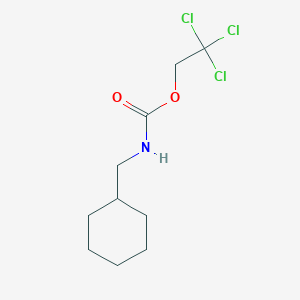
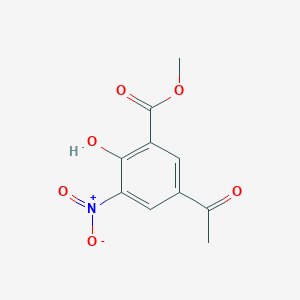
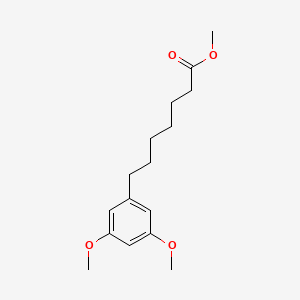


![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)
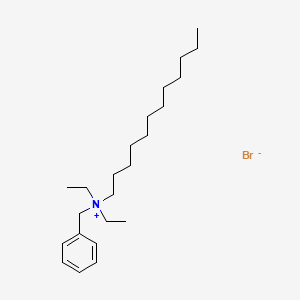

![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
